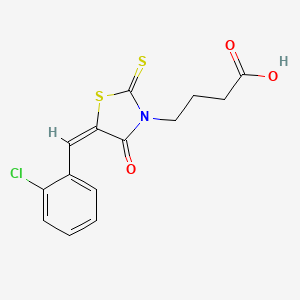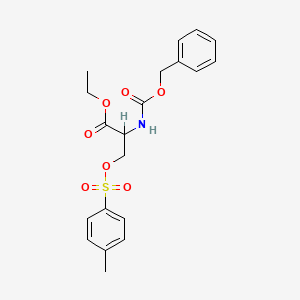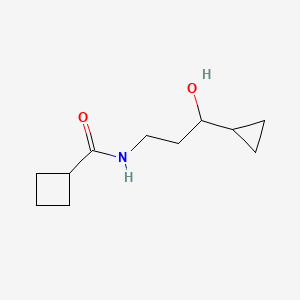
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
Overview
Description
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 1-methylpyridinium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Chemical Reactions Analysis
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other substituents such as alkyl or aryl groups. Common reagents for substitution reactions include alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological activities. Thiadiazole derivatives have been explored for their ability to inhibit enzymes, modulate receptors, and interact with biological targets, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also explored for its potential use in agricultural applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide can be compared with other thiadiazole derivatives, such as:
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound has a similar structure but lacks the methylpyridinium group. It is used in similar applications and has comparable biological activities.
3-(4-Methoxyphenyl)-1,2,5-thiadiazole: This derivative has a methoxyphenyl group instead of the chloropyridinium group. It exhibits different chemical and biological properties due to the variation in substituents.
3,4-Dichloro-1,2,5-thiadiazole: This compound has two chlorine atoms and is used in different applications, including as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN3S.HI/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7;/h2-5H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWFKQVJIGJCO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=NSN=C2Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2602434.png)


![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/new.no-structure.jpg)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)



![3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2602452.png)


